molecular formula C7H10F3N3 B13192712 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B13192712
M. Wt: 193.17 g/mol
InChI Key: LIHSFRVXGAYSTA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a fluorinated organic compound that features a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

    Reaction Conditions: A one-step procedure is employed to synthesize the regioisomeric mixture of target pyrazoles. The separation of this mixture is based on the boiling point vs.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H10F3N3/c1-13-4-5(3-12-13)2-6(11)7(8,9)10/h3-4,6H,2,11H2,1H3

InChI Key

LIHSFRVXGAYSTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(C(F)(F)F)N

Origin of Product

United States

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